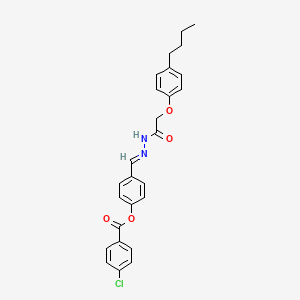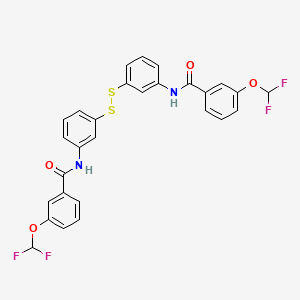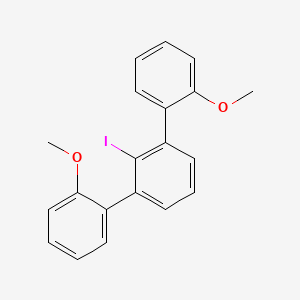![molecular formula C23H26N4O2 B11974041 3-(4-isobutylphenyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11974041.png)
3-(4-isobutylphenyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-isobutylfenil)-N’-[(E)-1-(4-metoxifenil)etilidén]-1H-pirazol-5-carbohidrazida es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirazol, un grupo isobutylfenil y un grupo metoxifenil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(4-isobutylfenil)-N’-[(E)-1-(4-metoxifenil)etilidén]-1H-pirazol-5-carbohidrazida típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de hidracina con una β-dicetona.
Adición del grupo isobutylfenil: Este paso implica la alquilación del anillo de pirazol con un haluro de isobutylfenil apropiado.
Formación de la carbohidrazida: Esto se hace haciendo reaccionar el intermedio con hidrato de hidracina.
Condensación con el grupo metoxifenil: El paso final implica la condensación de la carbohidrazida con 4-metoxibenzaldehído en condiciones ácidas o básicas para formar el compuesto deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(4-isobutylfenil)-N’-[(E)-1-(4-metoxifenil)etilidén]-1H-pirazol-5-carbohidrazida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrófila, dependiendo de los grupos funcionales presentes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Agentes halogenantes como N-bromosuccinimida para la sustitución electrófila.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependerían de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
3-(4-isobutylfenil)-N’-[(E)-1-(4-metoxifenil)etilidén]-1H-pirazol-5-carbohidrazida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Investigado por su potencial como agente antiinflamatorio o anticancerígeno.
Industria: Podría utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 3-(4-isobutylfenil)-N’-[(E)-1-(4-metoxifenil)etilidén]-1H-pirazol-5-carbohidrazida implica su interacción con objetivos moleculares específicos. Por ejemplo, en sistemas biológicos, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Las vías y los objetivos exactos dependerían de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-(4-isobutylfenil)-N’-[(E)-1-(4-metoxifenil)etilidén]-1H-pirazol-5-carbohidrazida
- 3-(4-isobutylfenil)-N’-[(E)-1-(4-metoxifenil)etilidén]-1H-pirazol-5-carbohidrazida
Singularidad
La singularidad de 3-(4-isobutylfenil)-N’-[(E)-1-(4-metoxifenil)etilidén]-1H-pirazol-5-carbohidrazida radica en su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas únicas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C23H26N4O2 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H26N4O2/c1-15(2)13-17-5-7-19(8-6-17)21-14-22(26-25-21)23(28)27-24-16(3)18-9-11-20(29-4)12-10-18/h5-12,14-15H,13H2,1-4H3,(H,25,26)(H,27,28)/b24-16+ |
Clave InChI |
KIWUVHPRDYLCIB-LFVJCYFKSA-N |
SMILES isomérico |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)OC |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-(4-tert-butylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973961.png)


![1-Benzyl-4-piperidinone (2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11973968.png)

![ethyl (2E)-2-(4-butoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973975.png)

![4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11973988.png)

![3-(4-ethylphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11973997.png)
![(2E)-5-(2,5-dichlorobenzyl)-2-[(2E)-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11974007.png)


![allyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974031.png)
